The synthesis of (1S)-2-bromo-1-phenylethanol can be achieved through various methods, with one prominent approach involving the reaction of 2-bromoacetophenone with reducing agents. A typical synthesis method includes:
For example, one method describes treating 2-bromoacetophenone in the presence of a reducing agent, followed by purification steps to yield (1S)-2-bromo-1-phenylethanol .
The molecular structure of (1S)-2-bromo-1-phenylethanol can be represented using various notations:
InChI=1S/C8H9BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2
BrCC(O)C=1C=CC=CC1
The compound features a bromine atom attached to the carbon adjacent to the hydroxyl group in the phenyl ethanol structure. This configuration plays a crucial role in its reactivity and interaction with other chemical species .
(1S)-2-bromo-1-phenylethanol undergoes several chemical reactions typical of alcohols and bromides:
These reactions highlight its versatility as an intermediate in organic synthesis .
The mechanism of action for (1S)-2-bromo-1-phenylethanol primarily involves nucleophilic substitution and elimination processes:
These processes are significant in synthetic organic chemistry, allowing for the formation of more complex molecules from simpler starting materials .
The physical and chemical properties of (1S)-2-bromo-1-phenylethanol include:
Property | Value |
---|---|
Molecular Weight | 201.06 g/mol |
Melting Point | Not explicitly stated |
Boiling Point | Not explicitly stated |
Density | Not explicitly stated |
Solubility | Soluble in organic solvents |
Safety data indicate that it may cause skin irritation and eye damage upon contact; therefore, appropriate safety measures should be taken when handling this compound .
(1S)-2-bromo-1-phenylethanol finds applications in various scientific fields:
CAS No.: 15302-16-6
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2